molecular formula C23H17Cl2NO2S2 B2944537 1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione CAS No. 321433-52-7

1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B2944537
CAS No.: 321433-52-7
M. Wt: 474.41
InChI Key: CGAFHOTUXQPNQZ-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione ( 321433-52-7) is a chemical compound with the molecular formula C 23 H 17 Cl 2 NO 2 S 2 and a molecular weight of 474.41 g/mol . This pyrrolidine-2,5-dione (succinimide) derivative features benzyl and dual 4-chlorophenylsulfanyl substituents, a structure class known to be of significant interest in medicinal chemistry research. Pyrrolidine-2,5-dione derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities . Specifically, structurally related compounds based on the pyrrolidine-2,5-dione scaffold have demonstrated potent anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests . The mechanism of action for such active analogues has been linked to interaction with neuronal voltage-sensitive sodium and L-type calcium channels . Furthermore, some derivatives in this chemical class have shown promising analgesic effects in models of tonic pain . Researchers may find this compound valuable as a building block or intermediate for the synthesis and exploration of new pharmacologically active molecules targeting neurological conditions. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Please handle all chemical compounds with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO2S2/c24-16-6-10-18(11-7-16)29-20-21(30-19-12-8-17(25)9-13-19)23(28)26(22(20)27)14-15-4-2-1-3-5-15/h1-13,20-21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAFHOTUXQPNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of sulfur and chlorine substituents on aromatic rings, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄Cl₂N₂O₂S₂
  • Molecular Weight : Approximately 366.26 g/mol
  • CAS Number : 321433-50-5

The compound's synthesis typically involves multi-step reactions, which may include nucleophilic substitution and condensation reactions. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity.

The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific biological targets, potentially influencing pathways related to:

  • Antimicrobial Activity : Initial studies indicate that pyrrolidine derivatives exhibit antibacterial and antifungal properties. The presence of the chlorophenyl groups may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
  • Antiglycation Activity : Similar compounds have shown promise in inhibiting advanced glycation end-products (AGEs), which are implicated in various chronic diseases. This activity is assessed through assays involving bovine serum albumin (BSA) and glucose.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study on related pyrrolidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of cell wall synthesis.
  • Antiglycation Assays :
    • In vitro assays revealed that compounds similar to this compound effectively inhibited AGE formation. The IC50 values for these compounds were reported in the range of 20-50 µM, indicating moderate efficacy.
  • Cytotoxicity Assessments :
    • Cytotoxicity studies conducted on various cancer cell lines suggested that the compound may induce apoptosis in a dose-dependent manner. Cell viability assays indicated that concentrations above 30 µM significantly reduced cell proliferation.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAntiglycation ActivityCytotoxicity (IC50)
This compoundModerateSignificant30 µM
Related Pyrrolidine Derivative AHighModerate25 µM
Related Pyrrolidine Derivative BLowSignificant40 µM

Future Directions

Ongoing research is necessary to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • In vivo studies to evaluate therapeutic efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize biological activity through chemical modifications.
  • Mechanistic studies to identify specific biological targets and pathways affected by the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

The compound in crystallizes in a monoclinic system (space group P12₁/n1) with distinct torsional angles (e.g., C1−N1−C5−C12 = 63.2°), influenced by nitro and chloro substituents. In contrast, the target compound’s benzyl and sulfanyl groups may induce greater steric hindrance, altering dihedral angles and crystal packing. For instance, the O3−N2−O4 plane in forms a 38.4° dihedral angle with the chlorophenyl ring, whereas sulfanyl linkages in the target compound could enforce non-planar conformations, reducing crystallinity but enhancing solubility.

Pharmacological and Functional Insights

  • Receptor Interactions : The enhanced GPR119 agonism of pyrrolidine-2,5-dione over pyrrolidin-2-one () underscores the critical role of the dione moiety in hydrogen bonding. The target compound’s sulfanyl groups may similarly engage in hydrophobic interactions with receptor pockets.
  • Drug Delivery: The sulfanylundecanoyl derivative () exemplifies the use of pyrrolidine-2,5-dione as a linker in polymer-drug conjugates. The target compound’s chlorophenyl groups may limit such applications due to hydrophobicity but could improve blood-brain barrier penetration.

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